![molecular formula C10H13N B052059 7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile CAS No. 114718-71-7](/img/structure/B52059.png)
7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile is a chemical compound that belongs to the class of bicyclic compounds. It has a molecular formula of C10H13N and a molecular weight of 147.22 g/mol. This compound has been the subject of several scientific studies due to its potential applications in the field of medicinal chemistry.
Mechanism Of Action
The exact mechanism of action of 7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes in the brain that are involved in the development of Alzheimer's disease.
Biochemical And Physiological Effects
Studies have shown that 7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile has several biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, which can help to improve cognitive function. Additionally, this compound has been shown to reduce inflammation and oxidative stress, which are both implicated in the development of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One advantage of using 7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile in lab experiments is that it is relatively easy to synthesize. Additionally, this compound has been shown to exhibit a range of pharmacological activities, which makes it a useful tool for studying the mechanisms of action of certain drugs. However, one limitation of using this compound is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile. One potential area of research is the development of new drugs that are based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanisms of action of this compound and its potential applications in the treatment of Alzheimer's disease. Finally, more research is needed to determine the safety and toxicity of this compound, particularly with regard to its potential use as a therapeutic agent.
Synthesis Methods
The synthesis of 7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile can be achieved through several methods. One of the most commonly used methods involves the reaction of 7-methylbicyclo[2.2.2]oct-2-ene with cyanogen bromide in the presence of a base such as triethylamine. This reaction yields 7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile as the main product.
Scientific Research Applications
7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile has been the subject of several scientific studies due to its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. Additionally, this compound has been studied for its potential use as a treatment for Alzheimer's disease.
properties
CAS RN |
114718-71-7 |
|---|---|
Product Name |
7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile |
Molecular Formula |
C10H13N |
Molecular Weight |
147.22 g/mol |
IUPAC Name |
3-methylbicyclo[2.2.2]oct-5-ene-2-carbonitrile |
InChI |
InChI=1S/C10H13N/c1-7-8-2-4-9(5-3-8)10(7)6-11/h2,4,7-10H,3,5H2,1H3 |
InChI Key |
KJIBOFBDMXTIGJ-UHFFFAOYSA-N |
SMILES |
CC1C2CCC(C1C#N)C=C2 |
Canonical SMILES |
CC1C2CCC(C1C#N)C=C2 |
Other CAS RN |
114718-70-6 114718-71-7 114718-72-8 |
synonyms |
Bicyclo(2.2.2)oct-5-ene-2-carbonitrile, 3-methyl-, (1alpha,2beta,3beta,4alpha)- (exo,exo)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



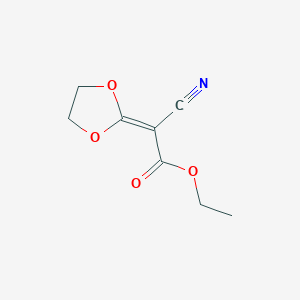
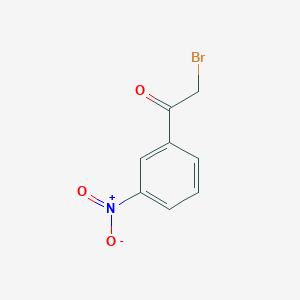
![Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]-](/img/structure/B51980.png)
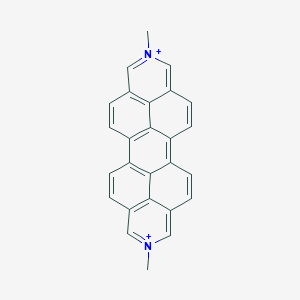
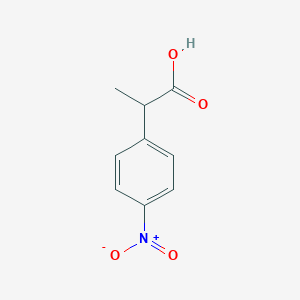
![N-[3-(4-Chloro-3-methyl-1H-pyrazol-5-ylamino)-2-methyl-3-[(4-methylphenylsulfonyl)oxyimino]propyl]phthalimide](/img/structure/B51987.png)
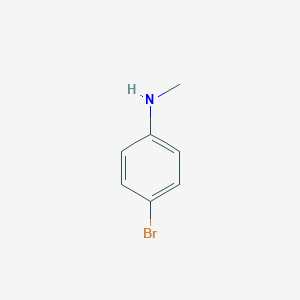

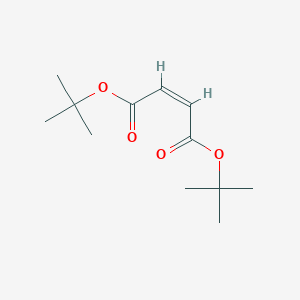
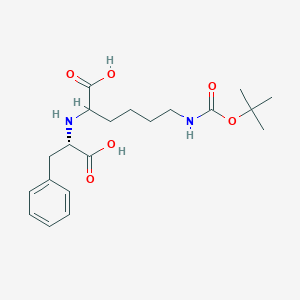

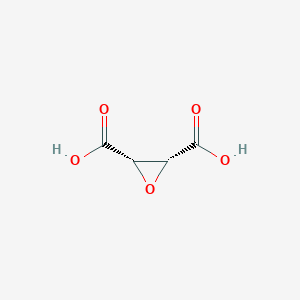
![N-[2-[4-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]-5-(dithiolan-3-yl)pentanamide](/img/structure/B52001.png)
![2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B52004.png)